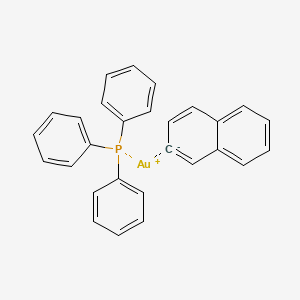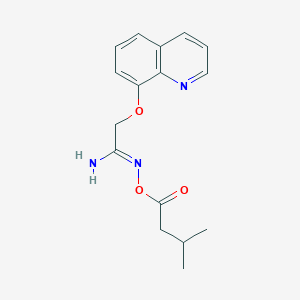![molecular formula C22H22N2O3 B12888467 (E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine CAS No. 63485-09-6](/img/structure/B12888467.png)
(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a 4-nitrophenyl group and a methylene-4-pentylaniline moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline typically involves the condensation reaction between 5-(4-nitrophenyl)furan-2-carbaldehyde and 4-pentylaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrophenyl group is known to undergo redox reactions, which can generate reactive oxygen species that disrupt cellular processes in microorganisms. Additionally, the furan ring can interact with biological macromolecules, leading to inhibition of essential enzymatic activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Nitrophenyl)furan-2-carboxylic acid
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Uniqueness
N-((5-(4-Nitrophenyl)furan-2-yl)methylene)-4-pentylaniline is unique due to its specific structural features, such as the combination of a nitrophenyl group with a furan ring and a methylene-4-pentylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63485-09-6 |
|---|---|
Formule moléculaire |
C22H22N2O3 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
1-[5-(4-nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine |
InChI |
InChI=1S/C22H22N2O3/c1-2-3-4-5-17-6-10-19(11-7-17)23-16-21-14-15-22(27-21)18-8-12-20(13-9-18)24(25)26/h6-16H,2-5H2,1H3 |
Clé InChI |
PDFVATCXFGJRIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


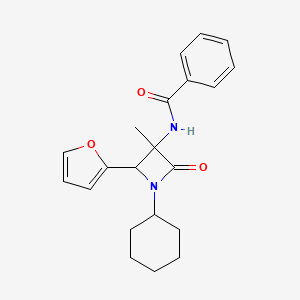
![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
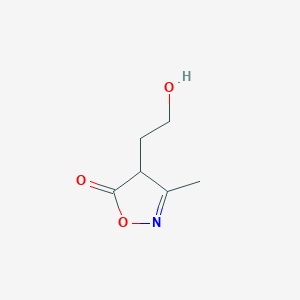
![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
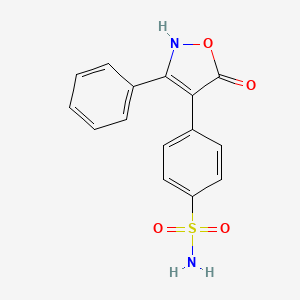
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
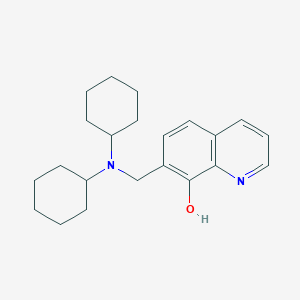
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12888450.png)
